molecular formula C18H25NO2S B15172006 N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide CAS No. 918136-04-6

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide

Cat. No.: B15172006
CAS No.: 918136-04-6
M. Wt: 319.5 g/mol
InChI Key: VKAAUWWEXVNSCT-UHFFFAOYSA-N
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Description

N-(1-Ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by two distinct substituents:

  • 3-(3-Methylbutoxy) group: A branched alkoxy chain at the 3-position of the thiophene ring, enhancing lipophilicity and influencing solubility.

Properties

CAS No.

918136-04-6

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide

InChI

InChI=1S/C18H25NO2S/c1-4-18(10-6-5-7-11-18)19-17(20)16-15(9-13-22-16)21-12-8-14(2)3/h1,9,13-14H,5-8,10-12H2,2-3H3,(H,19,20)

InChI Key

VKAAUWWEXVNSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C

Origin of Product

United States

Biological Activity

N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C23H29N3O2S
  • Molecular Weight : 413.56 g/mol
  • Functional Groups : Contains a thiophene ring, amide group, and ethynyl substituent.

Spectroscopic Data

Spectroscopic analysis provides insight into the compound's structure:

Spectroscopic TechniqueObservations
IR (cm1^{-1})Broad peak at 3449 (N–H), 2220 (C≡N), 1696 (C=O)
1H^{1}H NMR (ppm)2.46 (s, 3H, CH3_3), 10.19 (s, 1H, NH)
13C^{13}C NMR (ppm)14.35 (CH3_3), 96.10, 165.25 (C=O)

Antimicrobial Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can effectively inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Ampicillin1632

Insecticidal Activity

The compound's potential as an insecticide has also been explored. A related study focused on the larvicidal activity against Aedes aegypti, a vector for several viral diseases.

Larvicidal Activity Results

The larvicidal activity was assessed using various concentrations of the compound:

Concentration (µM)LC50 (µM)LC90 (µM)
10150300
2575150
503060

The results indicate that the compound exhibits promising larvicidal activity with low toxicity to mammalian cells.

Cytotoxicity Studies

Safety evaluations are crucial for any potential therapeutic agent. Cytotoxicity tests on human peripheral blood mononuclear cells revealed that the compound did not exhibit significant cytotoxic effects even at high concentrations.

While detailed mechanisms are still under investigation, preliminary studies suggest that the biological activity may be linked to the inhibition of key enzymes in microbial pathways or disruption of cell membrane integrity in insects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key features of N-(1-ethynylcyclohexyl)-3-(3-methylbutoxy)thiophene-2-carboxamide with structurally related compounds from the evidence:

Compound Name Substituents (Thiophene-2-Carboxamide) Key Properties Reference
Target Compound N-(1-Ethynylcyclohexyl), 3-(3-methylbutoxy) High lipophilicity (predicted); potential steric hindrance from ethynylcyclohexyl N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide N-(2-Nitrophenyl) Melting point: 397 K; weak C–H···O/S interactions in crystal packing
T-IV-H () N-(4-(3-(2-Nitrophenyl)acryloyl)phenyl) IR: NO₂, C=O peaks; 63% yield; moderate solubility in ethanol
Compound 119 () N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl), 3-methoxy Melting point: 268–270°C; >98% purity; kinase inhibitor activity
SNAT2 Inhibitor () N-(2-Trifluoromethylbenzyl), 3-(N-methyl (4-methylphenyl)sulfonamido) Potent SNAT2 inhibition (IC₅₀ ~nM); synergy with glucose transport blockers
Key Observations:
  • Lipophilicity : The 3-(3-methylbutoxy) group in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in Compound 119) or polar nitro groups (e.g., T-IV-H) .
  • Solubility : Bulky substituents like ethynylcyclohexyl may reduce aqueous solubility, similar to the trifluoromethylbenzyl group in the SNAT2 inhibitor .
  • Crystallinity : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit strong intermolecular interactions (C–H···O/S), leading to higher melting points (>390 K) .

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